Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- is a chemical compound with the molecular formula C22H18O4 and a molecular weight of 346.38 It is characterized by the presence of two benzaldehyde groups connected through a 1,2-phenylenebis(methyleneoxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- typically involves the reaction of 1,2-bis(bromomethyl)benzene with benzaldehyde derivatives in the presence of a base such as sodium hydroxide (NaOH) . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by benzaldehyde groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler compound with a single aldehyde group.
4,4’-Diformylbiphenyl: Contains two aldehyde groups on a biphenyl scaffold.
Bis-crown ethers: Compounds with two crown ether moieties linked by different chains.
Uniqueness
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
153594-47-9 |
---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[[2-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C22H18O4/c23-13-17-5-9-21(10-6-17)25-15-19-3-1-2-4-20(19)16-26-22-11-7-18(14-24)8-12-22/h1-14H,15-16H2 |
InChI Key |
HMHVEMFGOISTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.